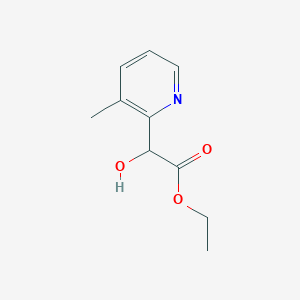

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate

Description

Nomenclature and Classification

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate operates under a systematic nomenclature that precisely describes its structural composition and functional group arrangement. The compound is officially registered under the Chemical Abstracts Service number 873459-50-8, providing a unique identifier within chemical databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's full designation accurately reflects its molecular architecture, encompassing the ethyl ester functionality, the hydroxyl group positioning, and the methylated pyridine ring structure.

The compound belongs to the broader classification of organic esters, specifically representing a subset of heterocyclic esters due to the presence of the nitrogen-containing pyridine ring. Within chemical taxonomy, it falls under the category of pyridine derivatives, which constitute an important class of heterocyclic compounds with widespread applications in pharmaceutical and industrial chemistry. The molecular formula C₁₀H₁₃NO₃ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 195.21 grams per mole.

Additional synonymous designations for this compound include various database-specific identifiers and alternative naming conventions used across different chemical information systems. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CCOC(=O)C(C1=C(C=CC=N1)C)O, providing a standardized format for computational chemistry applications and database searches. The International Chemical Identifier key NLEDUTNHGYEROE-UHFFFAOYSA-N serves as another unique molecular identifier, facilitating cross-referencing across multiple chemical databases and research platforms.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of heterocyclic chemistry research, particularly the systematic investigation of pyridine derivatives that began in earnest during the mid-twentieth century. The compound's initial documentation in chemical databases occurred as part of comprehensive efforts to catalog and characterize novel heterocyclic compounds with potential synthetic utility. Research documentation indicates that the compound was first created and modified in chemical databases during 2012, with subsequent structural modifications and property determinations continuing through 2025.

The synthetic accessibility of this compound became apparent through established methodologies for esterification reactions involving pyridine-containing carboxylic acids. Historical synthetic approaches to similar compounds provided the foundational knowledge necessary for the efficient preparation of this compound, building upon decades of research into heterocyclic ester synthesis. The compound's emergence as a research target reflects the growing recognition of the importance of substituted pyridine derivatives in medicinal chemistry and materials science applications.

Early investigations into the compound's properties were facilitated by advances in analytical chemistry techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise structural characterization and purity assessment. The compound's inclusion in commercial chemical catalogs by 2019 marked its transition from purely academic interest to practical synthetic utility, as evidenced by its availability through specialized chemical suppliers. This commercialization timeline reflects the compound's proven value as a synthetic intermediate and research tool.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry, particularly the integration of aromatic nitrogen heterocycles with functional ester groups. The pyridine ring system within the molecule represents a fundamental six-membered aromatic heterocycle containing one nitrogen atom, classified among the most significant heterocyclic structures in organic chemistry. The presence of the methyl substituent at the 3-position of the pyridine ring introduces specific electronic and steric effects that influence the compound's reactivity and binding properties.

The hydroxyl group positioned at the 2-carbon adjacent to the ester functionality creates opportunities for intramolecular hydrogen bonding interactions, potentially influencing the compound's conformational preferences and solution behavior. This structural feature is particularly significant in the context of biological activity, as hydroxyl groups frequently serve as hydrogen bond donors in protein-ligand interactions. The combination of the electron-deficient pyridine ring with the electron-rich hydroxyl group creates a molecular framework with diverse electronic properties suitable for various chemical transformations.

| Structural Component | Chemical Significance | Functional Implications |

|---|---|---|

| Pyridine Ring | Aromatic nitrogen heterocycle | Coordination capability, π-π interactions |

| Methyl Substituent | 3-position substitution | Steric hindrance, electronic effects |

| Hydroxyl Group | Secondary alcohol functionality | Hydrogen bonding, oxidation susceptibility |

| Ester Linkage | Ethyl ester functionality | Hydrolysis potential, synthetic versatility |

The spatial arrangement of these functional groups within the molecule creates distinct regions of reactivity, enabling selective chemical modifications and targeted synthetic transformations. The pyridine nitrogen atom provides a coordination site for metal complexation, while the ester group offers opportunities for hydrolysis or transesterification reactions. This multifunctional character positions the compound as a versatile building block for the construction of more complex molecular architectures.

Research Landscape and Current Interest

Contemporary research interest in this compound spans multiple scientific disciplines, reflecting the compound's diverse potential applications and unique structural properties. Current investigations focus primarily on the compound's utility as a synthetic intermediate for the preparation of more complex heterocyclic structures, particularly in the context of pharmaceutical research and development. The compound's ability to serve as a precursor for various chemical transformations has attracted attention from synthetic organic chemists seeking efficient routes to biologically active molecules.

Recent research endeavors have explored the compound's potential as a ligand in coordination chemistry applications, leveraging the pyridine nitrogen and hydroxyl oxygen atoms as donor sites for metal complexation. These studies have revealed interesting binding properties and coordination geometries that may have implications for catalysis and materials science applications. The compound's behavior in various solvents and its interaction with metal ions continue to be active areas of investigation.

Pharmaceutical research has identified this compound as a compound of interest for its potential anti-inflammatory and antimicrobial properties. These biological activities appear to arise from the compound's ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group enables hydrogen bond formation with biological macromolecules, while the pyridine ring can engage in aromatic interactions with protein residues.

| Research Domain | Current Focus Areas | Potential Applications |

|---|---|---|

| Synthetic Chemistry | Intermediate synthesis, functional group transformations | Complex molecule construction |

| Coordination Chemistry | Metal complexation, ligand design | Catalysis, materials science |

| Pharmaceutical Sciences | Biological activity screening, mechanism studies | Drug development, therapeutic applications |

| Materials Science | Polymer incorporation, surface modification | Advanced materials, coatings |

Industrial applications of the compound continue to evolve, with potential uses in specialty chemical manufacturing and materials science emerging as areas of growing interest. The compound's stability under various reaction conditions and its compatibility with diverse synthetic methodologies make it an attractive candidate for scale-up processes and commercial applications. Current pricing and availability data indicate steady demand from research institutions and pharmaceutical companies, suggesting continued growth in utilization across multiple sectors.

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEDUTNHGYEROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate typically involves the esterification of 2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-oxo-2-(3-methylpyridin-2-yl)acetic acid.

Reduction: 2-hydroxy-2-(3-methylpyridin-2-yl)ethanol.

Substitution: 3-nitro-2-hydroxy-2-(3-methylpyridin-2-yl)acetate.

Scientific Research Applications

Chemistry

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it valuable in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as a ligand in coordination chemistry. It interacts with metal ions, which may lead to novel applications in biochemistry and molecular biology.

Medicine

The pharmacological properties of this compound have been explored extensively:

- Anti-inflammatory Activity : Studies indicate that the compound may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in vitro.

- Antimicrobial Properties : Preliminary research suggests that it exhibits inhibitory effects against various bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

A study assessing the antioxidant capacity of related compounds demonstrated that this compound exhibited significant radical scavenging activity. The DPPH assay used revealed a dose-dependent response, highlighting its potential protective effects against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of the compound found that it could effectively reduce levels of inflammatory markers in cell cultures. This positions it as a promising candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Ethyl 2-hydroxy-2-(heteroaryl/aryl)acetate Derivatives

The following table summarizes key analogs from and 16, focusing on substituent effects and enantiomeric excess (ee):

Key Observations :

- Substituent Effects on ee : Bulky substituents (e.g., naphthalene in 41n) correlate with higher enantiomeric excess (90% ee), likely due to enhanced steric control during synthesis . Smaller groups (e.g., thiophene in 41o) yield moderate ee (84%), while fluorinated aryl groups (41m) result in lower ee (46%), suggesting electronic effects may disrupt stereochemical outcomes .

- Physical State : Aromatic substituents (naphthalene, indole) typically yield oily products, whereas hydroxylated phenyl derivatives () form solids, likely due to hydrogen bonding .

Pyridine-Based Analogs

From , and 14, pyridine-containing analogs include:

Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) : Similar backbone but with methyl at pyridine 6-position.

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0) : Amino and chloro substituents alter reactivity and solubility.

Comparison with Target Compound :

- Functional Groups: Hydroxyl vs. amino groups (–14) significantly alter acidity and biological activity. Hydroxyl groups favor hydrogen bonding, while amino groups enable protonation, influencing solubility and pharmacokinetics.

Biological Activity

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a pyridine ring, which are crucial for its biological interactions. The chemical structure can be represented as follows:

This compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity .

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage . The antioxidant capacity is particularly relevant in the context of diseases characterized by oxidative stress.

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . This activity positions the compound as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of related compounds, this compound demonstrated significant radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure the compound's ability to neutralize free radicals, revealing a dose-dependent response .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of the compound. It was found that this compound could reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate | Moderate anti-inflammatory effects | Different substitution pattern on the pyridine ring |

| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Antimicrobial activity | Varies in reactivity due to methyl group position |

| Ethyl 2-hydroxy-2-(quinolin-4-yl)acetate | Antioxidant properties | Quinoline ring alters chemical behavior |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate?

- Methodology : The compound is synthesized via condensation reactions. For example, a two-step approach involves (1) reacting a pyridine derivative (e.g., 3-methylpyridine-2-carboxaldehyde) with ethyl glyoxylate under acidic catalysis (e.g., trifluoroacetic acid), followed by (2) oxidation/aromatization using HIO₃-DMSO to stabilize the α-hydroxyester moiety . Steric hindrance from the pyridine substituent may require optimized molar ratios (e.g., 1:10 for aldehyde:ester) to improve yields up to ~65% .

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

-

¹H NMR : Key signals include δ ~1.12 ppm (triplet, CH₃CH₂), δ ~4.10–4.30 ppm (multiplet, CH₃CH₂O), δ ~5.79 ppm (singlet, CHOH), and aromatic protons between δ 7.40–8.10 ppm .

-

13C NMR : Peaks for ester carbonyl (~170 ppm), hydroxyl-bearing carbon (~70 ppm), and pyridine carbons (~120–150 ppm) confirm the structure .

-

Mass Spectrometry : Molecular ion ([M⁺]) and fragments corresponding to ester cleavage (e.g., loss of CH₃CH₂O) are observed .

Table 1: Representative ¹H NMR Data

δ (ppm) Multiplicity Integration Assignment 1.12 t (J=7.2 Hz) 3H CH₃CH₂ 4.10–4.30 m 2H CH₃CH₂O 5.79 s 1H CHOH 7.40–8.10 m 7H Aromatic

Advanced Research Questions

Q. How does steric hindrance influence the synthesis of this compound?

- Analysis : Steric effects from the 3-methylpyridin-2-yl group can hinder nucleophilic attack during condensation, leading to side products. For instance, attempts to synthesize nitro derivatives may fail, favoring hydroxyester formation due to steric shielding of reactive sites . Computational modeling (DFT) or kinetic studies are recommended to optimize reactant positioning .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- Methodology :

- Chromatographic Separation : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate target compounds from byproducts .

- Mechanistic Studies : Employ LC-MS or in-situ NMR to track intermediates. For example, if nitration fails (as in ), probe the reaction with isotopic labeling or alternative oxidizing agents (e.g., TEMPO/oxone).

- Control Experiments : Compare yields under varying steric/electronic conditions (e.g., substituent modifications on the pyridine ring) .

Q. How can enantiomeric purity be achieved for stereochemically sensitive applications?

- Methodology : Chiral resolution via HPLC (e.g., Chiralpak® OD column) with methanol-DMEA/CO₂ eluent resolves enantiomers (>98% ee). This is critical for studying biological activity or asymmetric catalysis .

Table 2: Chiral Separation Parameters

| Column | Eluent | Flow Rate | Temperature | Retention Times (min) |

|---|---|---|---|---|

| Chiralpak® OD | 20% MeOH-DMEA/CO₂ | 5 mL/min | 35°C | 1.61 (Isomer 1), 2.41 (Isomer 2) |

Q. What computational tools predict the compound’s reactivity in complex matrices?

- Methodology :

- DFT Calculations : Optimize transition states for ester hydrolysis or nucleophilic substitution using software like Gaussian or ORCA. Compare activation energies for substituent effects .

- MD Simulations : Model interactions with enzymes or solvents to predict stability (e.g., in aqueous vs. DMF environments).

Data Contradiction and Validation

Q. How to address discrepancies in reported spectroscopic data?

- Methodology :

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., Ethyl 2-hydroxy-2-(naphthalen-1-yl)acetate ).

- Crystallography : If single crystals are obtainable, use SHELXL for refinement to resolve ambiguity in molecular geometry .

Q. What experimental controls ensure reproducibility in synthesis?

- Recommendations :

- Strict inert atmosphere (N₂/Ar) to prevent oxidation of the α-hydroxy group.

- Standardize reagent purity (e.g., ≥98% ethyl glyoxylate) and reaction monitoring via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.